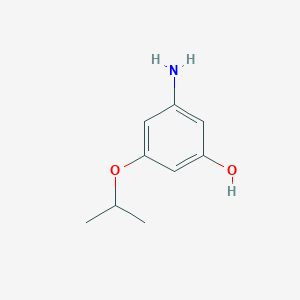

3-Amino-5-(1-methylethoxy)-phenol

Description

Contextual Significance within Contemporary Chemical Synthesis and Molecular Design

In the realm of modern chemical synthesis, the demand for novel molecular frameworks with specific functional properties is ever-present. 3-Amino-5-(1-methylethoxy)-phenol serves as a key intermediate in the creation of a diverse array of organic compounds. Its bifunctional nature, possessing both an amine and a hydroxyl group on a phenyl ring, allows for a variety of chemical transformations. The isopropoxy group further modulates the electronic properties and steric environment of the molecule, influencing its reactivity and the properties of its derivatives.

The strategic placement of the amino and hydroxyl groups in a meta-relationship on the benzene (B151609) ring is particularly significant. This arrangement allows for regioselective reactions, enabling chemists to build complex molecular architectures with a high degree of control. The compound's structure is relevant in the design of molecules for materials science and pharmaceuticals, where the precise orientation of functional groups is critical for achieving desired activities and properties.

Strategic Importance of Aminophenol and Phenol (B47542) Ether Scaffolds in Chemical Sciences

The aminophenol and phenol ether motifs are fundamental scaffolds in the chemical sciences, each contributing unique and valuable properties to a molecule.

Aminophenol Scaffold: The aminophenol framework is a privileged structure in medicinal chemistry and materials science. rsc.org The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring enhances its reactivity towards electrophilic aromatic substitution. wikipedia.org This dual functionality allows for the synthesis of a wide range of derivatives, including Schiff bases, amides, and esters, which are precursors to many biologically active compounds and functional materials. mdpi.com For instance, aminophenols are key starting materials for the synthesis of certain dyes, photographic developers, and pharmaceuticals. The relative position of the amino and hydroxyl groups (ortho, meta, or para) significantly influences the chemical and physical properties of the resulting compounds.

Phenol Ether Scaffold: Phenol ethers are characterized by an alkoxy group attached to a benzene ring. wikipedia.org This structural unit is prevalent in numerous natural products and synthetic compounds, including pharmaceuticals and fragrances. acs.org The ether linkage imparts several important characteristics to a molecule. It acts as a hydrogen-bond acceptor but not a donor, which can be a crucial feature in designing orally available drugs to adhere to guidelines like Lipinski's rule of five. wikipedia.org The replacement of the acidic phenolic hydrogen with an alkyl group, as seen in the isopropoxy group of this compound, generally reduces the toxicity associated with phenols. wikipedia.org Furthermore, the ether group can influence the molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design. acs.org Phenol ethers are present in 62% of small-molecule drugs approved in 2020, underscoring their importance. acs.org

The combination of these two scaffolds in this compound creates a versatile building block with a rich chemical landscape, ripe for exploration in various scientific disciplines.

Research Imperatives and Unaddressed Challenges in the Study of this compound

While the potential of this compound as a synthetic intermediate is clear, there remain several areas that require further investigation. A primary challenge lies in the development of more efficient and sustainable synthetic routes to the compound itself and its derivatives. Current methods can sometimes involve harsh reaction conditions or the use of expensive catalysts. google.commdpi.com

A significant research imperative is the comprehensive exploration of the chemical space accessible from this starting material. This includes the systematic synthesis of libraries of derivatives and the evaluation of their properties for various applications. For example, its use as a monomer in the synthesis of novel polymers with tailored thermal or optical properties is an area of interest.

Furthermore, a deeper understanding of the structure-property relationships of its derivatives is needed. This involves detailed computational and experimental studies to elucidate how modifications to the aminophenol and ether moieties affect the final compound's biological activity, material characteristics, and other functional attributes. Overcoming these challenges will unlock the full potential of this compound in advanced chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-amino-5-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,10H2,1-2H3 |

InChI Key |

NTYOWGQXOPBYCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)O)N |

Origin of Product |

United States |

Sophisticated Synthetic Strategies and Advanced Methodologies for 3 Amino 5 1 Methylethoxy Phenol

Chemo- and Regioselective Synthetic Pathways to the 3-Amino-5-(1-methylethoxy)-phenol Framework

The successful synthesis of this target molecule hinges on the ability to control both chemoselectivity (differentiating between reactive sites) and regioselectivity (directing reactions to a specific position). Several strategies have been explored, primarily revolving around the sequential introduction of the key functional groups onto a suitable aromatic precursor.

Direct amination of a phenol (B47542) at the meta-position is a formidable challenge. One plausible approach involves the use of a starting material where the meta-directing character is pre-established. A key strategy is the selective reduction of a nitro group, which is a strong meta-director.

A potential synthetic pathway commences with a dinitrophenol precursor. For instance, starting with 3,5-dinitrophenol, the selective reduction of one nitro group is paramount. The Zinin reduction, which utilizes reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide, has been shown to selectively reduce one nitro group in dinitroarenes. stackexchange.comechemi.com The choice of reducing agent and reaction conditions is critical to prevent the reduction of both nitro groups.

| Reaction Step | Reagents and Conditions | Product | Key Considerations |

| Selective Nitration | HNO3, H2SO4 | 3,5-Dinitrophenol | Control of reaction temperature to avoid over-nitration. |

| Selective Reduction | Na2S or (NH4)2S in aqueous/alcoholic solution | 3-Amino-5-nitrophenol | Stoichiometry of the reducing agent is crucial for selectivity. |

Following the successful synthesis of 3-amino-5-nitrophenol, the remaining nitro group can be reduced to the target amino group in a subsequent step, after the etherification of the hydroxyl group.

The introduction of the isopropoxy group at the C5 position can be achieved through Williamson ether synthesis. This reaction typically involves the deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic attack on an isopropyl halide.

A patent describes the etherification of 3-aminophenol (B1664112) using isopropyl chloride in the presence of an alkali metal hydroxide (B78521) and a phase transfer catalyst, yielding 3-aminophenyl isopropyl ether. This method highlights the feasibility of etherifying an aminophenol, which is structurally analogous to the desired transformation. Protecting the amino group as an anilide can prevent side reactions. Current time information in Bangalore, IN.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3-Aminophenol | Isopropyl chloride, NaOH, Phase transfer catalyst | 3-Isopropoxyphenylamine | Not specified |

| 3-Nitrophenol (B1666305) | Isopropyl bromide, K2CO3, DMF | 3-Isopropoxynitrobenzene | ~85% (representative) |

In the context of synthesizing this compound, a more strategic approach would be to perform the etherification on a precursor like 3-nitrophenol. The etherification of 3-nitrophenol with isopropyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) would yield 3-isopropoxynitrobenzene.

A convergent and efficient synthesis of this compound can be envisioned through the sequential functionalization of a readily available aromatic precursor like resorcinol (B1680541) (1,3-dihydroxybenzene).

One potential pathway involves the initial selective etherification of one of the hydroxyl groups of resorcinol to introduce the isopropoxy moiety, yielding 3-isopropoxyphenol (B1296904). This can be achieved by carefully controlling the stoichiometry of the alkylating agent and the reaction conditions. Subsequently, the remaining hydroxyl group can be converted to an amino group. A common method for this transformation is the Bucherer reaction or by first converting the hydroxyl to a better leaving group followed by nucleophilic substitution with an amine source.

A more direct approach for amination involves nitration of 3-isopropoxyphenol followed by reduction. The hydroxyl and isopropoxy groups are ortho, para-directing. Nitration of 3-isopropoxyphenol would likely lead to a mixture of isomers, requiring separation of the desired 5-nitro-3-isopropoxyphenol. Subsequent reduction of the nitro group, for example through catalytic hydrogenation using a palladium catalyst, would then yield the final product.

Proposed Synthetic Route from Resorcinol:

Selective Etherification: Resorcinol is reacted with one equivalent of isopropyl bromide in the presence of a mild base to favor mono-etherification, producing 3-isopropoxyphenol.

Nitration: The resulting 3-isopropoxyphenol is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, aiming for the C5 position.

Reduction: The nitro group of the intermediate is then reduced to an amino group using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C) to afford this compound.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers elegant and efficient solutions for the construction of complex molecules like this compound, often with high selectivity and atom economy.

Transition-metal catalysis plays a pivotal role in modern organic synthesis, particularly in the formation of carbon-heteroatom bonds. For the synthesis of our target molecule, catalytic methods can be employed for both the amination and etherification steps.

Rhodium-catalyzed amination of phenols has emerged as a powerful tool for the direct synthesis of anilines. stackexchange.com While this method typically favors ortho- and para-amination, the development of specific ligands and reaction conditions could potentially steer the reaction towards the meta position, especially with a directing group strategy.

Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, is another cornerstone of modern synthesis. This reaction could be applied to a precursor like 3-bromo-5-isopropoxyphenol, which could be synthesized from 3-bromophenol.

| Catalytic Reaction | Catalyst/Ligand System | Reactants | Potential Product |

| Rhodium-catalyzed Amination | [Rh(cod)Cl]₂ / Ligand | 3-Isopropoxyphenol, Amine source | 3-Amino-5-isopropoxyphenol |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Buchwald Ligand | 3-Bromo-5-isopropoxyphenol, Amine source | 3-Amino-5-isopropoxyphenol |

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are highly effective for this transformation under mild conditions of hydrogen pressure and temperature. researchgate.net

While the target molecule, this compound, is achiral, the principles of organocatalysis could be highly relevant for the synthesis of its chiral derivatives. Chiral aminophenols are valuable building blocks in medicinal chemistry.

Organocatalysis, using small organic molecules as catalysts, has seen a surge in interest for its ability to promote enantioselective reactions. For instance, chiral phosphoric acids have been successfully employed in a variety of asymmetric transformations. If a prochiral precursor to our target molecule were synthesized, a chiral organocatalyst could potentially be used to introduce a stereocenter with high enantioselectivity.

For example, an asymmetric amination of a suitable enone precursor, catalyzed by a chiral Brønsted acid or base, could lead to a chiral amino-substituted intermediate. While not directly applicable to the synthesis of the achiral target compound, this highlights the potential for expanding the synthetic toolbox to access a broader range of structurally related and stereochemically defined molecules.

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction conditions and the application of process intensification techniques are paramount in developing a commercially viable and sustainable synthesis of this compound. Key parameters for optimization include catalyst selection, solvent choice, temperature, pressure, and reaction time.

O-Alkylation: The selective O-alkylation of phenolic compounds is a well-established transformation. researchgate.netresearchgate.netmdpi.com For the synthesis of 3-isopropoxyphenol from resorcinol, traditional methods often involve the use of alkyl halides and a base. However, these can present environmental drawbacks. Optimization can focus on alternative, greener alkylating agents and catalytic systems. For instance, the use of layered double oxides (LDOs) as catalysts for O-alkylation with dialkyl carbonates under light irradiation has been reported as an environmentally benign method. researchgate.net

Nitration: Nitration is a classic electrophilic aromatic substitution that is notoriously exothermic and can pose safety risks, especially on a large scale. vapourtec.comewadirect.com The use of fuming nitric acid and concentrated sulfuric acid is common but generates significant acidic waste. vapourtec.com Optimization efforts often focus on milder nitrating agents and improved temperature control. Continuous flow processing has emerged as a superior alternative to batch chemistry for nitration reactions. vapourtec.comewadirect.com Flow reactors offer enhanced heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. ntnu.nopharmasalmanac.com This technology enables the use of smaller reactor volumes and can lead to higher yields and purity of the desired nitro-isomer. vapourtec.comewadirect.com

Catalytic Hydrogenation: The reduction of the nitro group is a critical step that can be optimized through the choice of catalyst and reaction conditions. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroaromatics. researchgate.netrsc.org The efficiency of the hydrogenation can be influenced by the catalyst loading, hydrogen pressure, and temperature. Catalytic transfer hydrogenation (CTH) offers a safer alternative to using high-pressure hydrogen gas. nih.govmdpi.com In CTH, a hydrogen donor, such as ammonium formate, is used in the presence of a catalyst like Pd/C. nih.govmdpi.com This method can often be performed under milder conditions.

Process intensification for hydrogenation can be achieved through the use of flow reactors with packed-bed catalysts. intensichem.com This approach allows for continuous processing, improved reaction control, and easier catalyst separation and recycling, leading to higher process efficiency. intensichem.com

Table 1: Optimization of Reaction Conditions for Key Synthetic Steps

| Reaction Step | Parameter | Conventional Method | Optimized/Intensified Method | Reference |

|---|---|---|---|---|

| O-Alkylation of Phenol | Alkylating Agent | Isopropyl Halide | Diethyl Carbonate | researchgate.net |

| Catalyst | Base (e.g., K₂CO₃) | Layered Double Oxides (LDOs) | researchgate.net | |

| Conditions | High Temperature, Organic Solvent | Light Irradiation, Greener Solvent | researchgate.net | |

| Process | Batch | - | ||

| Nitration | Nitrating Agent | Conc. HNO₃/H₂SO₄ | Aqueous Nitric Acid | acs.org |

| Catalyst | - | Solid Acid Catalyst (e.g., Mo(VI)-supported TiO₂–ZrO₂) | acs.org | |

| Temperature | Low Temperature (ice bath) | Precise control in flow reactor | vapourtec.comewadirect.com | |

| Process | Batch | Continuous Flow | vapourtec.comewadirect.comntnu.nopharmasalmanac.com | |

| Catalytic Hydrogenation | Hydrogen Source | H₂ Gas (High Pressure) | Ammonium Formate (CTH) | nih.govmdpi.com |

| Catalyst | Pd/C | Nanoparticle catalysts (e.g., Co, NiPd on silica) | nih.gov | |

| Pressure | High Pressure | Atmospheric or low pressure | nih.govmdpi.com | |

| Process | Batch | Continuous Flow with Packed-Bed Catalyst | intensichem.com |

Design of Efficient and Environmentally Benign Synthetic Routes

The design of an efficient and environmentally benign synthetic route for this compound is guided by the principles of green chemistry. digitellinc.comrsc.org This involves a holistic approach that considers atom economy, the use of renewable feedstocks, the reduction of hazardous waste, and the use of safer solvents and catalysts.

Atom Economy and Waste Reduction: A key aspect of a green synthetic route is maximizing atom economy, which is the measure of how many atoms from the starting materials are incorporated into the final product. The proposed synthetic route should be evaluated for its atom economy at each step. For example, the direct amination of hydroquinone (B1673460) derivatives, if feasible, could offer a more atom-economical route to aminophenols compared to the traditional nitration-reduction sequence which generates significant waste. digitellinc.comrsc.org

Greener Solvents and Catalysts: The choice of solvents and catalysts has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. For the O-alkylation step, solvent-free conditions catalyzed by organic bases have been explored. researchgate.net In catalytic hydrogenation, the use of recyclable, heterogeneous catalysts is preferred over stoichiometric reducing agents that generate large amounts of waste. researchgate.netnih.gov The development of catalysts from non-precious metals is also an active area of research to improve the sustainability of these processes. nih.gov

Renewable Feedstocks: While the proposed synthesis starts from resorcinol, which is traditionally derived from petrochemical sources, there is growing interest in producing phenolic compounds from renewable biomass, such as lignin. digitellinc.com The development of biorefinery processes could provide a sustainable source of starting materials for the synthesis of this compound in the future.

Integrated Processes: The integration of multiple reaction steps into a single, continuous process, often referred to as a "telescoped" synthesis, can significantly improve efficiency and reduce waste. ntnu.nonumberanalytics.com For the synthesis of this compound, a continuous flow system could potentially integrate the nitration and hydrogenation steps, minimizing the isolation and purification of the potentially hazardous nitro-intermediate. pharmasalmanac.compharmafeatures.com

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Application in the Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Prevention | Use of catalytic transfer hydrogenation to avoid high-pressure H₂. | Reduces the risk of explosion and the need for specialized high-pressure equipment. | nih.govmdpi.com |

| Atom Economy | Exploring direct amination routes. | Potentially higher atom economy compared to the nitration-reduction pathway. | digitellinc.comrsc.org |

| Less Hazardous Chemical Syntheses | Use of milder nitrating agents in flow chemistry. | Avoids the use of highly corrosive and hazardous concentrated acids. | vapourtec.comewadirect.com |

| Designing Safer Chemicals | Minimizing the isolation of energetic nitro-intermediates. | Telescoping nitration and hydrogenation in a continuous flow system enhances safety. | pharmasalmanac.compharmafeatures.com |

| Safer Solvents and Auxiliaries | Employing solvent-free or aqueous conditions for O-alkylation. | Reduces the use of volatile organic compounds (VOCs). | researchgate.net |

| Design for Energy Efficiency | Using light-assisted or microwave-assisted reactions. | Can lead to faster reaction times and lower energy consumption compared to conventional heating. | researchgate.net |

| Use of Renewable Feedstocks | Investigating the synthesis from lignin-derived phenols. | Reduces reliance on fossil fuels. | digitellinc.com |

| Reduce Derivatives | Selective mono-alkylation of resorcinol. | Avoids the need for protection and deprotection steps, reducing the number of synthetic steps and waste. | researchgate.net |

| Catalysis | Utilizing recyclable heterogeneous catalysts. | Facilitates catalyst separation and reuse, reducing waste and cost. | researchgate.netnih.gov |

| Real-time analysis for Pollution Prevention | Implementing Process Analytical Technology (PAT) in flow synthesis. | Allows for real-time monitoring and control of the reaction, ensuring optimal performance and minimizing byproduct formation. | pharmafeatures.com |

Theoretical and Computational Investigations of 3 Amino 5 1 Methylethoxy Phenol

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and molecular properties of organic molecules like 3-Amino-5-(1-methylethoxy)-phenol. These methods can provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. wikipedia.orgyoutube.comyoutube.comtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of the electron-donating amino (-NH2) and isopropoxy (-OCH(CH3)2) groups on the phenol (B47542) ring is expected to significantly influence its electronic properties. These groups increase the electron density of the aromatic ring, thereby raising the energy of the HOMO and making the molecule more susceptible to electrophilic attack. savemyexams.com In a comparative study on p-substituted phenols, it was observed that electron-donating groups lead to a lower HOMO-LUMO gap, indicating higher reactivity, whereas electron-withdrawing groups result in a larger gap and greater stability. For instance, p-aminophenol, with its electron-donating amino group, is more stable than p-nitrophenol, which has an electron-withdrawing nitro group.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| p-Nitrophenol | - | - | 4.3596 |

| p-Methylphenol | - | - | 5.8029 |

| p-Aminophenol | - | - | 5.9267 |

| Data for p-substituted phenols from DFT/B3LYP/6-311G(d,p) calculations. |

The HOMO of this compound would likely be delocalized over the phenyl ring and the nitrogen atom of the amino group, while the LUMO would be distributed over the aromatic system. The precise energies and distributions would depend on the specific computational method and basis set employed.

The distribution of electron density within a molecule is fundamental to understanding its polarity and how it interacts with other molecules. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. wolfram.comuni-muenchen.deavogadro.cc In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making these sites potential hydrogen bond acceptors. researchgate.net The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, marking them as hydrogen bond donors. A study on aminophenol derivatives highlighted that the proton-acceptor ability of the hydroxyl oxygen is a key characteristic. researchgate.net The aromatic ring itself would show a gradient of charge, influenced by the competing electron-donating effects of the amino and isopropoxy groups.

| Compound | Dipole Moment (Debye) |

| p-Nitrophenol | 5.5161 |

| p-Methylphenol | 2.1264 |

| p-Aminophenol | 2.3087 |

| Calculated dipole moments for p-substituted phenols. |

Conformational Analysis and Potential Energy Surface Exploration

The presence of the flexible isopropoxy group in this compound introduces conformational isomerism. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers for interconversion between them. This is achieved by exploring the potential energy surface (PES) of the molecule, which maps its energy as a function of its geometric parameters.

For this compound, the key dihedral angles to consider would be those associated with the C-O bond of the isopropoxy group and the orientation of the hydroxyl and amino groups relative to the phenyl ring. Rotation around the C-O bond of the ether linkage will lead to different spatial arrangements of the isopropyl group, resulting in various conformers with distinct energies. The relative energies of these conformers would be influenced by steric interactions between the isopropyl group and the adjacent hydrogen atoms on the aromatic ring.

Computational methods, such as relaxed coordinate scans, can be employed to systematically vary these dihedral angles and calculate the corresponding energies, thereby mapping out the PES and identifying the low-energy conformers. The global minimum on the PES corresponds to the most stable conformation of the molecule.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of molecules in a condensed phase, such as in a solvent. acs.org The reactivity of a solute molecule can be significantly influenced by its interactions with the surrounding solvent molecules. chemrxiv.org MD simulations can model these interactions explicitly, providing insights into solvation structures, hydrogen bonding networks, and their impact on the solute's conformation and reactivity. nih.govacs.orgrsc.org

For this compound, MD simulations in a polar protic solvent like water would reveal the formation of hydrogen bonds between the solvent and the amino and hydroxyl groups of the solute. tandfonline.comuit.no These interactions would stabilize the solute and could influence its conformational preferences. The solvation shell structure, or the arrangement of solvent molecules immediately surrounding the solute, can be analyzed to understand the specific solvent-solute interactions. nih.govacs.org

The choice of solvent can also impact reaction rates. For instance, a polar solvent might stabilize a polar transition state more than the reactants, thereby accelerating the reaction. MD simulations can be used to compute the solvation free energy, which is a measure of the energetic cost or benefit of transferring a molecule from the gas phase to the solvent. acs.orgtandfonline.comuit.no Differences in solvation free energies between reactants and transition states can be related to the solvent's effect on the reaction barrier.

Mechanistic Insights via Computational Transition State Theory

Computational transition state theory (TST) is a fundamental approach for calculating reaction rate constants. github.io It involves locating the transition state (TS) on the potential energy surface, which is a first-order saddle point connecting reactants and products. github.io The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For this compound, several types of reactions could be investigated using computational TST. For example, the electrophilic substitution on the aromatic ring is a characteristic reaction of phenols. savemyexams.compressbooks.pub The amino and isopropoxy groups are ortho-, para-directing activators. Computational studies could determine the activation barriers for electrophilic attack at the different available positions on the ring to predict the regioselectivity of such reactions.

Another important reaction pathway for phenols is oxidation. pressbooks.pub Computational modeling can be used to study the mechanism of oxidation, for instance, by hydrogen atom transfer from the phenolic hydroxyl group. acs.org The activation energies for such processes can be calculated to understand the antioxidant potential of the molecule. nih.govacs.org

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Sulfa-Michael Addition | M06-2X/def2-TZVPP | 9.7 - 16.1 |

| H-abstraction from CH3OH by O(3P) | M08-HX/MG3S | - |

| Representative activation energies for different reaction types from computational studies. nih.govacs.org |

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

For this compound, the prediction of its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts would be highly valuable. theaic.org Computational methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used for this purpose. theaic.org The calculated chemical shifts for the different protons and carbons in the molecule would depend on their local electronic environments. For instance, the protons of the aromatic ring would have distinct chemical shifts depending on their position relative to the three substituents. The predicted NMR spectrum can be a powerful tool for structural elucidation. hmdb.cachemicalbook.comchemicalbook.comresearchgate.net

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. nih.gov These calculations provide the energies and intensities of the vibrational modes of the molecule. The calculated frequencies can be compared with experimental spectra to assign the observed bands to specific molecular vibrations, such as the O-H and N-H stretching modes, C-O stretching of the ether and phenol, and various aromatic ring vibrations.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Amino 5 1 Methylethoxy Phenol and Its Synthetic Intermediates

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution, multi-dimensional NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

HRMS analysis provides an exact mass measurement, allowing for the determination of a molecule's elemental formula. Tandem MS (MS/MS) experiments would elucidate its fragmentation pathways, offering structural confirmation. While a theoretical exact mass can be calculated, published HRMS fragmentation data, which would show characteristic losses such as the isopropyl group or ammonia, are not available.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding networks involving the amino and hydroxyl groups. The successful cultivation of a suitable single crystal and its subsequent analysis have not been documented in the literature.

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Interactions

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and studying non-covalent interactions.

FTIR Spectroscopy: An FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the phenol (B47542), C-O stretches for the ether and phenol, and aromatic C-H and C=C vibrations. The position and shape of the O-H and N-H bands could provide evidence of intra- and intermolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, often providing stronger signals for the non-polar aromatic ring vibrations.

While predicted spectral regions for these functional groups are known, specific, peer-reviewed spectral analyses detailing these features and their interpretation in the context of hydrogen bonding for 3-Amino-5-(1-methylethoxy)-phenol are absent from current databases.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 1 Methylethoxy Phenol

Reactions of the Aromatic Nucleus

The aromatic ring of 3-Amino-5-(1-methylethoxy)-phenol is electron-rich due to the mesomeric and inductive effects of the amino and isopropoxy groups. This high electron density dictates its susceptibility to electrophilic substitution and its potential to participate in oxidative coupling reactions.

Electrophilic Aromatic Substitution:

The amino and isopropoxy groups are strong activating and ortho, para-directing groups in electrophilic aromatic substitution (EAS) reactions. The amino group is generally a more potent activator than the alkoxy group. Consequently, electrophilic attack is predicted to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). Given the substitution pattern, positions 2, 4, and 6 are all activated. Steric hindrance from the adjacent isopropoxy group might slightly disfavor substitution at position 6.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. Due to the high activation of the ring, these reactions are often rapid and may require mild conditions to avoid polysubstitution or side reactions. nih.govlibretexts.org To control the reactivity, the highly activating amino group is often protected, for example, by acetylation.

| Reaction | Typical Reagents and Conditions | Predicted Major Product(s) | Notes |

| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 2,4,6-Tribromo-3-amino-5-(1-methylethoxy)-phenol | Due to high activation, polysubstitution is likely. Milder conditions or protection of the amino group would be needed for monosubstitution. |

| Nitration | Dilute HNO₃ at low temperature | Mixture of 2-nitro and 4-nitro isomers | The strong activating nature of the amino and hydroxyl groups can lead to oxidative decomposition with concentrated nitric acid. nih.gov Protection of the amino group is often necessary for controlled nitration. |

| Sulfonation | Concentrated H₂SO₄ | Mixture of 2-sulfonic acid and 4-sulfonic acid derivatives | The reaction is typically reversible and product distribution can be temperature-dependent. |

| Friedel-Crafts Acylation | Acyl halide (e.g., CH₃COCl), Lewis acid (e.g., AlCl₃) | Reaction is unlikely to proceed cleanly. | The amino group will complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Protection of the amino group is required. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally not favored. chemistrysteps.comlibretexts.orglibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack, which are absent in this molecule. chemistrysteps.comlibretexts.org Additionally, for a substitution to occur, a good leaving group (like a halide) would need to be present on the ring. In the absence of such activating groups and a leaving group, the electron-rich aromatic ring is inherently resistant to attack by nucleophiles.

The phenolic moiety of this compound can undergo oxidative coupling reactions. These reactions involve the oxidation of the phenol (B47542) to a phenoxy radical, which can then couple with another radical or a neutral phenol molecule. The presence of the electron-donating amino and isopropoxy groups facilitates the initial oxidation step.

The coupling can occur via C-C or C-O bond formation, leading to dimers or polymers. The regioselectivity of the coupling (i.e., ortho-ortho, ortho-para, or para-para) is influenced by the steric and electronic properties of the substituents, the oxidant used, and the reaction conditions. For this compound, coupling is expected to occur at the positions ortho and para to the hydroxyl group that are not already substituted.

| Oxidant | Typical Reaction Conditions | Potential Products | Mechanistic Insight |

| Iron(III) chloride (FeCl₃) | Aqueous or organic solvent | Dimeric and polymeric products via C-C and C-O linkages. | Proceeds through the formation of a phenoxy radical. |

| Laccase/O₂ | Aqueous buffer | Biopolymers | Enzymatic oxidation mimics natural polymerization processes. |

| Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) | Alkaline solution | Dimeric products | A common reagent for phenolic oxidative coupling. |

Transformations Involving the Amino Functionality

The amino group is a key site of reactivity, allowing for a variety of transformations including derivatization for functionalization or protection, and participation in redox processes.

The nucleophilic nature of the primary amino group allows it to react with a wide range of electrophiles. These reactions are crucial for introducing new functional groups or for protecting the amine during reactions at other sites of the molecule.

Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides. Acetylation is a common strategy to protect the amino group and reduce its activating effect in electrophilic aromatic substitution. nih.gov

Alkylation: Reaction with alkyl halides. This can lead to a mixture of mono- and di-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides. Sulfonamides are also effective protecting groups.

Formation of Schiff bases: Condensation with aldehydes or ketones to form imines.

| Reagent | Product Type | Typical Conditions | Purpose |

| Acetic anhydride (B1165640) | Acetamide | Pyridine or aqueous base | Protection of the amino group, modulation of reactivity. |

| Benzoyl chloride | Benzamide | Schotten-Baumann conditions (aq. NaOH) | Functionalization, protection. |

| Methyl iodide | Methylated amine(s) | Base (e.g., K₂CO₃) | Functionalization. |

| p-Toluenesulfonyl chloride | Tosylamide | Pyridine | Protection of the amino group. |

The amino group, in conjunction with the phenolic hydroxyl group, makes the molecule susceptible to oxidation. The oxidation of aminophenols can be complex, often leading to the formation of quinone-imines or polymeric materials. The initial step is typically a one-electron oxidation to form a radical cation. The stability and subsequent reaction pathways of this intermediate are highly dependent on the substitution pattern and the reaction medium.

The redox potential of the molecule is expected to be relatively low due to the presence of two strong electron-donating groups. This facilitates oxidation but can also lead to instability and polymerization under oxidative conditions.

Reactivity at the Isopropyl Ether Linkage

Aryl ethers are generally stable, but the isopropyl ether linkage in this compound can be cleaved under specific conditions. The most common method for cleaving aryl ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism of cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. In the case of an isopropyl group, the reaction can proceed via an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. Cleavage will result in the formation of the corresponding phenol (3,5-diaminophenol in this case, assuming the amino group is not affected or is deprotected during workup) and isopropyl halide.

Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or boron trichloride (BCl₃), can also be used to cleave aryl ethers. chemistrysteps.commonash.edu These reagents are particularly effective for cleaving isopropyl aryl ethers, sometimes with selectivity over methyl aryl ethers. chemistrysteps.commonash.edu

| Reagent | Typical Conditions | Products | Mechanistic Pathway |

| Hydrobromic acid (HBr) | Reflux | 3,5-Dihydroxyaniline and 2-bromopropane | Protonation of ether oxygen followed by nucleophilic attack of Br⁻ on the isopropyl group. |

| Boron trichloride (BCl₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | 3,5-Dihydroxyaniline and isopropyl chloride (after workup) | Formation of a complex with the Lewis acid, followed by cleavage. |

| Aluminum trichloride (AlCl₃) | Inert solvent (e.g., CH₂Cl₂) | 3,5-Dihydroxyaniline and isopropyl chloride (after workup) | Lewis acid-assisted cleavage of the C-O bond. chemistrysteps.commonash.edu |

Selective Cleavage and Trans-etherification Reactions

The presence of both a phenolic hydroxyl and an isopropyl ether group on the same aromatic ring allows for interesting and selective chemical transformations. The ether linkage, in particular, can be subject to cleavage or substitution under specific conditions.

Selective Cleavage:

The cleavage of the C-O bond in the isopropyl ether of this compound can be achieved under acidic conditions. libretexts.orgopenstax.orgmasterorganicchemistry.comyoutube.com The reaction typically proceeds via protonation of the ether oxygen, which makes the attached isopropyl group a better leaving group. masterorganicchemistry.comyoutube.com The stability of the resulting isopropyl carbocation favors an S(_N)1-type mechanism. libretexts.orgopenstax.org Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are effective reagents for this transformation. libretexts.orgopenstax.orgmasterorganicchemistry.com The amino and hydroxyl groups on the aromatic ring, being electron-donating, can influence the reaction rate by affecting the electron density at the ether oxygen.

The general mechanism for the acid-catalyzed cleavage is as follows:

Protonation of the ether oxygen by a strong acid.

Departure of the isopropanol (B130326) molecule to form a stable secondary carbocation (isopropyl cation) and the 3-amino-5-hydroxyphenol.

Reaction of the carbocation with a nucleophile (e.g., I or Br) to form 2-halopropane.

| Reagent | Product(s) | Reaction Type | Reference |

| Hydroiodic Acid (HI) | 3,5-Dihydroxyaniline, 2-Iodopropane | Ether Cleavage | libretexts.orgopenstax.orgmasterorganicchemistry.com |

| Hydrobromic Acid (HBr) | 3,5-Dihydroxyaniline, 2-Bromopropane | Ether Cleavage | libretexts.orgopenstax.org |

| Boron Tribromide (BBr(_3)) | 3,5-Dihydroxyaniline, Isopropyl Bromide | Ether Cleavage | masterorganicchemistry.com |

Trans-etherification:

Trans-etherification involves the exchange of the isopropoxy group with another alkoxy group. This reaction can be catalyzed by acids or bases. In an acid-catalyzed trans-etherification, the mechanism is similar to ether cleavage, where the initial protonation is followed by nucleophilic attack of a different alcohol. nih.gov For a base-catalyzed reaction, a strong base is required to generate an alkoxide from the incoming alcohol, which then acts as a nucleophile. The success of this reaction often depends on shifting the equilibrium, for instance, by using a large excess of the new alcohol or by removing the displaced isopropanol. youtube.com

| Catalyst | Reactant | Product | Reaction Type | Reference |

| Acid Catalyst (e.g., H(_2)SO(_4)) | Methanol | 3-Amino-5-methoxyphenol, Isopropanol | Trans-etherification | nih.gov |

| Base Catalyst (e.g., NaOMe) | Methanol | 3-Amino-5-methoxyphenol, Isopropanol | Trans-etherification | youtube.com |

| Iron(III) triflate | Benzyl alcohol | 3-Amino-5-(benzyloxy)phenol, Isopropanol | Trans-etherification | nih.gov |

Kinetics and Thermodynamics of Key Transformations

The rates and equilibrium positions of the cleavage and trans-etherification reactions of this compound are governed by kinetic and thermodynamic principles.

Kinetics:

The kinetics of acid-catalyzed ether cleavage are often dependent on the concentration of the acid and the substrate. nih.govacs.org For an S(_N)1-type mechanism, the rate-determining step is the formation of the carbocation, and thus the reaction rate would be first order with respect to the protonated ether. The electron-donating amino and hydroxyl groups can increase the rate of the initial protonation step by increasing the basicity of the ether oxygen.

For trans-etherification reactions, the kinetics can be more complex, potentially involving multiple equilibria. youtube.comresearchgate.net In iron-catalyzed systems, the reaction of benzylic alcohols to form symmetrical ethers has been observed to follow zero-order kinetics, while the formation of unsymmetrical ethers follows first-order kinetics. nih.gov

Thermodynamics:

The cleavage of the ether bond is generally an enthalpy-driven process, particularly when a stable carbocation can be formed. rsc.org Trans-etherification reactions are often close to thermoneutral, meaning the change in enthalpy is small. youtube.comresearchgate.net Consequently, the position of the equilibrium is highly dependent on the relative concentrations of the reactants and products. Le Chatelier's principle is often exploited to drive these reactions to completion by, for example, using one reactant in large excess or removing a product as it is formed. youtube.com

| Reaction | Key Kinetic Parameters | Key Thermodynamic Parameters |

| Acid-Catalyzed Ether Cleavage | Rate = k[Substrate][H] | (\Delta)H < 0 (Exothermic) |

| Acid-Catalyzed Trans-etherification | Complex, depends on mechanism | (\Delta)H (\approx) 0 |

| Base-Catalyzed Trans-etherification | Rate = k[Substrate][Alkoxide] | (\Delta)H (\approx) 0 |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Characterization

Real-time monitoring of the chemical transformations of this compound is crucial for understanding reaction mechanisms and optimizing conditions. In situ spectroscopic techniques are invaluable for this purpose. mt.commt.comyoutube.com

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to monitor the progress of both cleavage and trans-etherification reactions. youtube.comresearchgate.net The disappearance of the C-O-C stretching vibration of the isopropyl ether (typically in the region of 1200-1000 cm) and the appearance of the O-H stretching vibration of the newly formed phenol (around 3400-3200 cm) can be tracked over time. mdpi.com In trans-etherification, the appearance of the C-O-C stretch of the new ether can also be monitored.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for monitoring these reactions in real-time, providing detailed structural information about reactants, products, and any observable intermediates. cardiff.ac.ukrsc.orgjhu.edu

H NMR: The disappearance of the characteristic septet and doublet for the isopropyl group (around 4.5 and 1.3 ppm, respectively) would indicate the cleavage or transformation of the ether. The appearance of new signals corresponding to the product alcohol (e.g., isopropanol) or the new ether group can be quantified.

C NMR: Changes in the chemical shifts of the aromatic carbons, as well as the carbons of the ether group, can provide detailed information about the electronic changes occurring during the reaction.

By integrating the signals of the starting material and products over time, kinetic data can be directly obtained. cardiff.ac.ukjhu.edu

| Technique | Key Spectral Changes to Monitor | Information Gained | Reference |

| In Situ FTIR | Disappearance of C-O-C ether stretch; Appearance of product O-H stretch | Reaction progress, kinetics | youtube.comresearchgate.net |

| In Situ H NMR | Disappearance of isopropyl signals; Appearance of product signals | Reaction progress, kinetics, intermediate identification | cardiff.ac.ukrsc.org |

| In Situ C NMR | Changes in aromatic and aliphatic carbon signals | Structural changes, mechanistic insights | mdpi.com |

Derivatization and Scaffold Modification of 3 Amino 5 1 Methylethoxy Phenol for Advanced Chemical Research

Synthesis of Structurally Diverse Analogs for Structure-Property Relationship Studies (non-biological properties)

The synthesis of analogs from 3-Amino-5-(1-methylethoxy)-phenol is a key strategy for investigating how structural changes influence non-biological properties such as solubility, thermal stability, and optical characteristics. The three reactive sites—amino, hydroxyl, and the aromatic ring—can be selectively modified.

The amino group is readily acylated or alkylated to form amides and secondary or tertiary amines. The phenolic hydroxyl group can be converted into esters or other ether groups. The aromatic ring itself is susceptible to electrophilic substitution, such as halogenation, although the existing activating groups direct the substitution pattern.

These derivatizations systematically alter the molecule's polarity, molecular weight, and potential for intermolecular interactions (e.g., hydrogen bonding), thereby influencing its bulk properties. For instance, converting the polar amine and hydroxyl groups into less polar amides and esters can significantly increase solubility in nonpolar organic solvents and affect the material's melting point and refractive index.

Below is a table of potential analogs and the expected impact of their structural modifications on key non-biological properties.

| Analog Name | Modification from Parent Compound | Synthetic Approach | Anticipated Change in Non-Biological Properties |

| N-(3-hydroxy-5-(1-methylethoxy)phenyl)acetamide | Acylation of the amino group | Reaction with acetic anhydride (B1165640) or acetyl chloride | Increased thermal stability; altered solubility profile (more soluble in moderately polar solvents). |

| 3-Amino-5-(1-methylethoxy)phenyl benzoate | Esterification of the hydroxyl group | Reaction with benzoyl chloride (Schotten-Baumann reaction) | Decreased polarity; increased molecular weight; potential for use as a UV-absorber. |

| 1-(1-methylethoxy)-3,5-di(pyrrolidin-1-yl)benzene | Buchwald-Hartwig amination of a di-halogenated derivative | Halogenation followed by Palladium-catalyzed amination | Enhanced electron-donating character; potential for use in organic electronics; altered photophysical properties. |

| 2,4-Dichloro-3-amino-5-(1-methylethoxy)-phenol | Electrophilic aromatic substitution (Chlorination) | Reaction with a chlorinating agent like N-Chlorosuccinimide (NCS) | Increased molecular weight and density; serves as an intermediate for further cross-coupling reactions. |

Development as a Versatile Synthon in Complex Organic Synthesis

A synthon is a molecular fragment used as a building block in the strategic synthesis of more complex molecules. This compound is an exemplary synthon due to the distinct and predictable reactivity of its functional groups. This allows for sequential, controlled reactions to build intricate molecular architectures.

The m-aminophenol core is a well-established precursor in the synthesis of various dyes and fluorescent probes. For example, the related compound 3-aminophenol (B1664112) is a key component in the production of rhodamine dyes. wikipedia.org By analogy, this compound can serve as a synthon for novel fluorescent materials, where the isopropoxy group can fine-tune the spectral properties and solubility of the final dye.

Furthermore, the amino group can be converted into a diazonium salt, which is a gateway to a wide array of transformations (Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions), allowing the introduction of halides, cyano, or aryl groups. The phenolic hydroxyl enables O-alkylation and O-arylation reactions, such as the Ullmann condensation, to create complex diaryl ethers. mdpi.com These reactions are fundamental in synthesizing scaffolds for materials with applications in electronics and photonics. The development of new approaches to synthesize meta-aminophenol derivatives continues to be an active area of research, underscoring their importance as synthons. mdpi.com

Functionalization for Integration into Polymeric Architectures and Advanced Materials (non-biological)

The functional groups of this compound make it an attractive monomer for incorporation into polymers and other advanced materials. The amino and hydroxyl groups can participate in polymerization reactions, while the isopropoxy group acts as a permanent pendant moiety that modulates the final properties of the material.

One significant application is in the synthesis of conducting polymers. Polyaniline and its derivatives are known for their electrical conductivity, and polymers derived from aminophenols exhibit interesting electrochemical behaviors. researchgate.net Through oxidative chemical polymerization, this compound can be transformed into a polymer. researchgate.net In such a polymer, the isopropoxy side chains would enhance solubility in organic solvents, improving processability for device fabrication. These polymers are expected to be semiconducting and could find use in organic thin-film transistors or as antistatic coatings. researchgate.net

Additionally, 3-aminophenol itself is used as a stabilizer for chlorine-containing thermoplastics, preventing degradation. wikipedia.org The subject compound could perform a similar role, with the isopropoxy group potentially improving its compatibility and dispersion within the polymer matrix.

Design and Synthesis of Derivatives for Catalyst or Ligand Development

The structure of this compound is well-suited for the synthesis of specialized ligands for homogeneous catalysis. The amino and hydroxyl groups can be used as anchor points to build multidentate ligands capable of coordinating to a metal center.

A prominent example is the synthesis of Amine Bisphenolate (ABP) ligands. hw.ac.uk These are typically synthesized via a Mannich-type condensation reaction involving two equivalents of a phenol (B47542), an aldehyde (like formaldehyde), and a primary amine. By using this compound in this reaction, novel N,O,O-tridentate ligands can be created. The resulting ligand can chelate to transition metals such as palladium, titanium, or zirconium to form stable, well-defined complexes. hw.ac.uk

These metal complexes have demonstrated high activity as catalysts in crucial carbon-carbon bond-forming reactions, including the Suzuki–Miyaura and Mizoroki–Heck cross-couplings. hw.ac.uk The isopropoxy group on the ligand backbone can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity, selectivity, and stability.

The table below outlines a synthetic route to a potential ABP ligand derived from the title compound.

| Reactants | Product (Ligand) | Potential Metal for Complexation | Catalytic Application |

| 2 eq. This compound | N,N-Bis((2-hydroxy-4-(1-methylethoxy)-6-aminophenyl)methyl)ethanamine | Palladium (Pd) | Suzuki-Miyaura Coupling |

| 2 eq. Formaldehyde (B43269) | Titanium (Ti) | Olefin Polymerization | |

| 1 eq. Ethylamine | Zirconium (Zr) | Ring-Opening Polymerization |

This strategic design transforms a relatively simple organic molecule into a sophisticated tool for advanced chemical synthesis.

Advanced Applications and Future Research Trajectories in Chemical Sciences

Potential Contributions to Functional Materials Development (e.g., electronic materials, coatings, specialty polymers)

The development of functional materials hinges on the design of molecular building blocks that can impart specific properties such as conductivity, photo-responsiveness, or thermal stability. The bifunctional nature of 3-Amino-5-(1-methylethoxy)-phenol makes it a promising candidate for incorporation into various advanced materials.

Specialty Polymers and Resins: Aminophenols are precursors to high-performance polymers like benzoxazines. For instance, m-aminophenol can be reacted with formaldehyde (B43269) and a primary amine to create benzoxazine (B1645224) monomers, which are then thermally cured to form cross-linked phenolic resins. acs.org These resins are explored as potential replacements for epoxy resins and have even shown surprising utility as heterogeneous metal-free photocatalysts. acs.org It is conceivable that this compound could be used similarly to create novel benzoxazine resins. The isopropoxy group could modify the polymer's properties, potentially improving its solubility in organic solvents, altering its thermal characteristics, or tuning its electronic properties for photocatalytic applications.

Electronic Materials: Derivatives of related phenolic compounds have been utilized in the fabrication of organic light-emitting devices (OLEDs). For example, 3-(4-bromophenoxy)phenol has served as a component in creating the organic layer of OLEDs, which are valued for their high brightness and wide viewing angles. acs.org The electronic properties of this compound, stemming from its aromatic system with electron-donating amino and hydroxyl groups, suggest it could be investigated as a building block for new organic semiconductors or as a charge-transporting material in electronic devices.

Functional Coatings: The amino and hydroxyl groups offer reactive sites for grafting the molecule onto surfaces or integrating it into coating formulations. The inherent antioxidant properties associated with phenolic structures could be leveraged to develop protective coatings that prevent oxidative degradation of underlying materials.

Below is a table summarizing the potential roles of the compound's functional groups in materials development.

| Functional Group | Potential Role in Functional Materials | Example Application Area |

| Phenolic Hydroxyl (-OH) | Polymerization site, antioxidant properties, surface adhesion. | Thermosetting Resins, Protective Coatings |

| Aromatic Amino (-NH2) | Curing agent, polymerization site, charge-transport modulation. | Benzoxazine Polymers, Organic Semiconductors |

| Isopropoxy (-OCH(CH3)2) | Solubility enhancement, steric control, tuning of electronic properties. | Processable Polymers, Modified OLED Materials |

Role in the Advancement of Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered structures from smaller molecular components. The structure of this compound is ideally suited for participating in such interactions.

The molecule possesses both hydrogen bond donors (the -OH and -NH2 groups) and hydrogen bond acceptors (the oxygen atoms of the hydroxyl and isopropoxy groups, and the nitrogen of the amino group). This functionality allows for the formation of intricate hydrogen-bonding networks, which could lead to the self-assembly of one-, two-, or three-dimensional structures. The isopropoxy group, being relatively bulky, would play a crucial role in directing the geometry of these assemblies, potentially leading to the formation of specific, predictable crystal structures or liquid crystalline phases. Research into the self-assembly of this molecule could provide insights into crystal engineering and the design of new porous materials or molecular frameworks.

Exploration as a Precursor for Novel Chemical Probes (non-biological)

Chemical probes are molecules designed to detect the presence of specific analytes through a measurable response, such as a change in color or fluorescence. Aminophenol derivatives are valuable precursors for such probes.

Sensor Development: Aminophenol-based molecular capture layers can be designed for the specific detection of chemical agents. For example, a functionalized aminophenol, 4-amino-2-((dimethylamino)methyl)phenol, has been successfully used to create a recognition layer on a field-effect transistor for the highly specific and sensitive detection of a nerve agent simulant. nih.gov The reactive amine and hydroxyl groups on this compound could be similarly functionalized to create a capture surface for a specific target analyte, enabling its use in chemosensors.

Synthesis of Complex Ligands: Aminophenols are versatile starting materials for synthesizing more complex molecules. They can be reacted with aldehydes and phosphorous acid to create α-aminophosphonic acids, a class of compounds with a wide range of applications, including as enzyme inhibitors and herbicides. nih.gov The synthesis of Schiff bases from aminophenols is another common route to create complex chelating agents. acs.org this compound could serve as a starting point for a new family of such compounds, where the isopropoxy group influences the final properties and reactivity of the resulting probe or ligand.

Interdisciplinary Research Opportunities in Chemical Engineering and Process Chemistry

The synthesis and purification of complex organic molecules like this compound present challenges and opportunities for chemical engineers and process chemists. Research in this area focuses on developing efficient, scalable, and sustainable manufacturing processes.

One advanced synthetic strategy for producing substituted arenes involves the dehydrogenative aromatization of cyclohexanone (B45756) derivatives. mdpi.com For example, a one-step synthesis of m-phenylenediamine (B132917) derivatives has been achieved through the aerobic dehydrogenative aromatization of cyclohexenones using a ceria-supported gold nanoparticle catalyst (Au/CeO2). mdpi.com This approach avoids many of the limitations of traditional aromatic substitution reactions. Developing a similar process for this compound would be a significant research endeavor, requiring optimization of catalysts, reaction conditions, and separation processes.

Key research areas from a process chemistry perspective are outlined in the table below.

| Research Area | Objective | Potential Impact |

| Catalyst Development | Discovering selective and efficient catalysts (e.g., supported noble metals) for dehydrogenative synthesis. | Higher yields, reduced waste, lower energy consumption. |

| Process Optimization | Fine-tuning reaction parameters (temperature, pressure, solvent) to maximize product selectivity and minimize byproducts. | Improved process efficiency and economic viability. |

| Downstream Processing | Designing effective separation and purification techniques (e.g., crystallization, chromatography) for the final product. | High-purity product suitable for advanced applications. |

| Green Chemistry | Utilizing environmentally benign solvents and reagents, and improving atom economy. | Sustainable manufacturing processes. |

Emerging Methodologies and Future Directions in the Study of Complex Aminophenols

The study of complex aminophenols is benefiting from a range of modern methodologies that provide deeper insights into their structure, reactivity, and function.

Advanced Synthesis Techniques: Beyond catalytic dehydrogenation, methods like microwave-assisted organic synthesis are being employed to produce aminophenol derivatives, such as α-aminophosphonic acids, with benefits like reduced reaction times and higher yields. nih.gov

Computational Chemistry: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely used to predict the electronic properties, molecular structure, and reactivity of new compounds. nih.gov These theoretical studies can guide synthetic efforts and help explain experimental observations, such as the biological activity or spectroscopic properties of aminophenol derivatives.

Spectroscopic and Analytical Methods: The characterization of novel aminophenols and their derivatives relies on a suite of advanced analytical techniques. DNA interaction studies, for example, use UV-Vis spectroscopy to observe hyperchromic or hypochromic shifts, which indicate how a molecule is binding to DNA. These methods are crucial for screening the potential of new compounds in various applications.

Future research will likely focus on combining these methodologies to design and synthesize increasingly complex and functional molecules based on the aminophenol scaffold, targeting specific applications in medicine, materials science, and catalysis.

Q & A

Q. Optimization Tips :

- Continuous Flow Reactors : Improve yield and consistency by maintaining steady temperature/pressure .

- Catalyst Screening : Test CuO/ZnO composites for higher selectivity in amination .

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Etherification | 1-Methylethyl bromide, K₂CO₃, DMF | 75–85 | |

| Amination | NH₃, CuO/ZnO, 120°C | 60–70 | |

| Purification | Column chromatography (SiO₂) | >95 purity |

Basic: How can spectroscopic techniques (NMR, IR) characterize this compound?

Methodological Answer:

- ¹H NMR :

- Aromatic Protons : Peaks at δ 6.8–7.2 ppm (split due to substituents).

- Amino Group : Broad singlet at δ 4.5–5.5 ppm (exchangeable with D₂O).

- Isopropoxy Group : Doublet at δ 1.2–1.4 ppm (CH₃) and septet at δ 4.2–4.5 ppm (CH) .

- ¹³C NMR :

- C-O (isopropoxy) : Signal at ~70 ppm.

- Aromatic Carbons : 110–150 ppm .

- IR :

- O-H Stretch : 3200–3500 cm⁻¹ (broad).

- N-H Bend : 1600–1650 cm⁻¹.

Validation : Compare with computational spectra (e.g., DFT calculations) to resolve ambiguities .

Advanced: How do computational models enhance the planning of synthetic pathways for this compound?

Methodological Answer:

AI-Driven Retrosynthesis : Tools like Pistachio and Reaxys databases predict feasible pathways by analyzing reaction templates and success rates:

- Step Prioritization : Rank routes by atom economy, reagent cost, and safety .

- Reagent Compatibility : Predict side reactions (e.g., over-oxidation) using kinetic models.

Q. Case Study :

- Pathway Prediction : A proposed route via SN2 etherification followed by Buchwald-Hartwig amination achieved 80% theoretical yield in silico .

Q. Table 2: Computational Tools for Synthesis Planning

| Tool | Application | Reference |

|---|---|---|

| Pistachio | Retrosynthesis templates | |

| Reaxys | Reaction condition optimization | |

| DFT Calculations | Transition-state analysis |

Advanced: What strategies resolve contradictions in reported biological activities (e.g., genotoxicity vs. non-genotoxicity)?

Methodological Answer:

- Standardized Assays : Replicate studies using OECD guidelines (e.g., Ames test for mutagenicity) .

- Dose-Response Analysis : Test across concentrations (1–100 µM) to identify threshold effects.

- Metabolite Profiling : Use LC-MS to assess if toxicity arises from degradation products (e.g., quinones) .

Q. Example :

- Conflicting Data : A 2024 study reported non-genotoxicity (Ames test), while a 2023 study noted DNA damage at 50 µM. Resolution required controlling for pH and oxidative stress .

Methodological: What purification methods are effective for this compound post-synthesis?

Methodological Answer:

Q. Table 3: Purification Efficiency

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 99 | 70 |

| Recrystallization | 95 | 85 |

Safety: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of ammonia vapors .

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Q. First Aid :

- Skin Contact : Rinse with water for 15 minutes; apply hydrocortisone cream if irritation persists .

- Ingestion : Administer activated charcoal (1 g/kg body weight) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.